![molecular formula C8H13O5P B14299044 2,3-Dimethylphenol;phosphoric acid CAS No. 122636-58-2](/img/structure/B14299044.png)
2,3-Dimethylphenol;phosphoric acid
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Overview
Description
2,3-Dimethylphenol;phosphoric acid is a compound formed by the combination of 2,3-dimethylphenol and phosphoric acid in a 1:1 ratio 2,3-Dimethylphenol is an organic compound with the molecular formula (CH₃)₂C₆H₃OH, while phosphoric acid is a mineral acid with the formula H₃PO₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dimethylphenol typically involves the salt-forming-hydrolysis reaction of 2,3-dimethylaniline . This process includes several steps, such as the formation of intermediates and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for phosphoric acid include the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the combustion of elemental phosphorus followed by hydration .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2,3-dimethylphenol into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Scientific Research Applications
- HPLC Separation : 2,3-Dimethylphenol can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) with simple conditions . A mobile phase consisting of acetonitrile, water, and phosphoric acid is typically used. For applications requiring Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid .
- Chromatography : It is used in liquid chromatography for separating and analyzing chemical compounds .
- Catalysis : Phosphoric acid catalysts, including those involving dimethylphenol derivatives, are used in chemical reactions. The acidity of these phosphoric acid catalysts influences their activity and selectivity in reactions .
- Production of Dimethylphenol : 2,3-Dimethylphenol is a precursor in the creation of mixtures of 2,3-dimethylphenol and 3,4-dimethylphenol, which are produced by hydrolyzing a combination of 2,3-dimethyl-bromobenzene and 3,4-dimethylbromobenzene in an aqueous alkaline solution . A copper compound catalyst is used in this process, and the reaction is carried out at temperatures ranging from 200° to 300°C .
- Synthesis of Organic Compounds : Dimethylphenols are essential intermediates in the synthesis of a variety of organic compounds, especially in the preparation of polymers .
Case Studies
- Separation of 2,3-Dimethylphenol : A case study details the separation of 2,3-Dimethylphenol using a Newcrom R1 HPLC column . This reverse phase HPLC method utilizes acetonitrile, water, and phosphoric acid as the mobile phase. The method is scalable for preparative separation and suitable for pharmacokinetic studies .
- Asymmetric Oxidative C−C Coupling: Iron(III) and phosphoric acid can be used to catalyze the asymmetric oxidative C−C coupling of diarylamines, which takes place at room temperature using air as the final oxidant .
- Molecular Weight Control of Polyphenols : 2,4-dimethylphenol can be used in copolymerization to produce polyphenol with lower molecular weight than that produced by the homopolymerization of phenol .
Mechanism of Action
The mechanism of action of 2,3-dimethylphenol;phosphoric acid involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, phosphoric acid acts as a catalyst to facilitate the removal of water molecules, leading to the formation of alkenes . The compound’s effects are mediated through its ability to donate or accept protons, participate in hydrogen bonding, and undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
2,4-Dimethylphenol: Another dimethyl-substituted phenol with different substitution patterns.
Phosphonic Acid: A related compound with similar phosphorus-containing functional groups.
Uniqueness
2,3-Dimethylphenol;phosphoric acid is unique due to its specific combination of a dimethyl-substituted phenol and phosphoric acid. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
122636-58-2 |
---|---|
Molecular Formula |
C8H13O5P |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
2,3-dimethylphenol;phosphoric acid |
InChI |
InChI=1S/C8H10O.H3O4P/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5,9H,1-2H3;(H3,1,2,3,4) |
InChI Key |
SMSJNAAEVLXANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C.OP(=O)(O)O |
Origin of Product |
United States |
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